molecular formula C19H20N4O2S2 B4023007 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone CAS No. 379241-49-3

1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone

Cat. No. B4023007
CAS RN: 379241-49-3
M. Wt: 400.5 g/mol
InChI Key: NTHWGGQNWZZBAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules incorporating pyrazolo, triazolo, thiadiazole, and benzothiazole moieties often involves multi-step reactions, starting from basic heterocyclic compounds. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporates a thiazolo[3,2-a]benzimidazole moiety, indicating a method that could be relevant to synthesizing the compound (Abdel‐Aziz et al., 2008). These synthetic pathways often involve reactions with amino compounds, diazonium salts, or through condensation and cyclization processes.

Molecular Structure Analysis

The molecular structure of complex organic compounds like the one can be analyzed using various spectroscopic methods. Experimental and theoretical studies, including single-crystal X-ray diffraction and spectroscopy, provide detailed insights into bond lengths, bond angles, and molecular conformations. For example, the structural features of related compounds have been determined, offering insights into the spatial arrangement and electronic structure, which are crucial for understanding the compound's reactivity and properties (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such a compound involves interactions with various reagents to form new heterocyclic compounds, showcasing its versatility in organic synthesis. The compound's reactivity with different nucleophiles, electrophiles, and its ability to undergo cyclization, substitution, and addition reactions are of particular interest. These reactions are pivotal in synthesizing derivatives with potential biological and pharmacological activities (Venugopal et al., 2020).

properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-12-10-14(13(2)22(12)8-9-25-3)16(24)11-26-18-20-21-19-23(18)15-6-4-5-7-17(15)27-19/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHWGGQNWZZBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110649
Record name 1-[1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

CAS RN

379241-49-3
Record name 1-[1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379241-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone
Reactant of Route 2
Reactant of Route 2
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone
Reactant of Route 3
Reactant of Route 3
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone
Reactant of Route 4
Reactant of Route 4
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone
Reactant of Route 5
Reactant of Route 5
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone
Reactant of Route 6
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone

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